![molecular formula C15H17N3O3 B2633123 N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 896381-64-9](/img/structure/B2633123.png)
N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
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Overview
Description
“N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide” is a chemical compound with the molecular formula C15H17N3O3. It has been used in the synthesis of 1-benzylsubstituted derivatives and has been studied for its affinity to GABAergic biotargets .
Synthesis Analysis
The synthesis of 1-benzylsubstituted derivatives of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide was achieved by alkylation of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the alkylation of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene .Scientific Research Applications
Anticonvulsant Applications
The synthesis and evaluation of 1-benzylsubstituted derivatives of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide were explored for their affinity to GABAergic biotargets, aiming to estimate their anticonvulsant activity using the PTZ-induced seizures model in mice. The results highlighted the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation, despite the synthesized substances not showing significant anticonvulsant activity in the tested models. This study underscores the potential of quinazolinone derivatives in the development of anticonvulsant drugs, emphasizing the importance of the NHCO cyclic fragment for anticonvulsant activity (Wassim El Kayal et al., 2022).
Anticancer and Antimicrobial Applications
Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized and evaluated for their in vitro anticancer and antibacterial activities. One compound, in particular, showed significant anticancer activity against non-small cell lung and CNS cancer cell lines, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (G. Berest et al., 2011). Additionally, the synthesis and cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole derivatives were explored, with some compounds exhibiting remarkable cytotoxic activity against HeLa cell lines, further supporting the role of quinazolinone derivatives in developing anticancer agents (F. Hassanzadeh et al., 2019).
Corrosion Inhibition Applications
The corrosion inhibition capability of quinazolinone derivatives on mild steel in acidic medium was studied, indicating that these compounds exhibit excellent corrosion inhibition efficiency. This research suggests that quinazolinone derivatives could serve as effective corrosion inhibitors, contributing to the protection of metals against corrosion in industrial applications (C. Kumar et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is GABAergic biotargets . These targets play a crucial role in the nervous system as they are involved in inhibitory neurotransmission.
Mode of Action
N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide interacts with its targets by binding to the active sites of GABA receptors and GABA enzymes . This interaction can lead to changes in the function of these targets, potentially influencing the activity of the nervous system.
Biochemical Pathways
Given its affinity for gabaergic biotargets, it is likely that it impacts the gabaergic neurotransmission pathway . This could result in downstream effects on neuronal excitability and neurotransmission.
Result of Action
Based on its target of action, it could potentially influence neuronal activity and neurotransmission
properties
IUPAC Name |
N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-13(16-10-5-1-2-6-10)9-18-14(20)11-7-3-4-8-12(11)17-15(18)21/h3-4,7-8,10H,1-2,5-6,9H2,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAWMJVYKPCUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
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